molecular formula C42H66N10O16S2 B13839316 [Asp371] Tyrosinase(369-377),human

[Asp371] Tyrosinase(369-377),human

Cat. No.: B13839316
M. Wt: 1031.2 g/mol
InChI Key: MFDQNJLLKIATDB-ZSGRDTBASA-N
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Description

[Asp371] Tyrosinase(369-377), human is a peptide derived from the enzyme tyrosinase. This peptide is a HLA-A2.1-restricted epitope, meaning it binds specifically to the HLA-A2.1 molecule, a type of human leukocyte antigen. It has been used in the development of tumor-targeted vaccines due to its ability to induce an immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Asp371] Tyrosinase(369-377), human typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure its purity and identity .

Chemical Reactions Analysis

Types of Reactions

[Asp371] Tyrosinase(369-377), human can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are typically modified versions of the original peptide, which can be used to study the structure-activity relationships or to develop new therapeutic agents .

Scientific Research Applications

[Asp371] Tyrosinase(369-377), human has several scientific research applications:

Mechanism of Action

The mechanism of action of [Asp371] Tyrosinase(369-377), human involves its binding to the HLA-A2.1 molecule on the surface of antigen-presenting cells. This complex is then recognized by cytotoxic T lymphocytes (CTLs), which can induce an immune response against cells expressing the tyrosinase antigen. This mechanism is particularly relevant in the context of cancer immunotherapy, where the goal is to target and destroy tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Asp371] Tyrosinase(369-377), human is unique due to its specific binding to the HLA-A2.1 molecule and its use in human cancer immunotherapy. Its ability to induce a targeted immune response makes it a valuable tool in both research and clinical applications .

Properties

Molecular Formula

C42H66N10O16S2

Molecular Weight

1031.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C42H66N10O16S2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68)/t21-,24+,25+,26+,27+,28+,29+,33+,34+/m1/s1

InChI Key

MFDQNJLLKIATDB-ZSGRDTBASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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